N-(3-fluorophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide
Overview
Description
N-(3-fluorophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide, also known as FP1, is a chemical compound that has been extensively studied in scientific research. FP1 is a piperazine derivative that has shown promising results in various studies, particularly in the field of neuroscience.
Mechanism of Action
N-(3-fluorophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. It also acts as a partial agonist of the dopamine D2 receptor. These actions result in the modulation of neurotransmitter release, particularly serotonin and dopamine, which are involved in various physiological and behavioral processes.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects in animal studies. It has been shown to reduce anxiety-like behavior in rats, as well as improve cognitive function and memory retention. N-(3-fluorophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has also been shown to reduce the symptoms of depression in animal models. In addition, N-(3-fluorophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-fluorophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments is its selectivity for the 5-HT1A receptor, which allows for more precise modulation of neurotransmitter release. However, one limitation is the lack of human clinical trials, which limits the understanding of its potential therapeutic effects in humans.
Future Directions
Future research on N-(3-fluorophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide could include the investigation of its potential therapeutic effects in humans, particularly in the treatment of anxiety and depression. Further studies could also focus on the potential use of N-(3-fluorophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide in the treatment of inflammatory diseases and cancer. Additionally, research could focus on the development of more selective and potent compounds based on the structure of N-(3-fluorophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide.
Scientific Research Applications
N-(3-fluorophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been extensively studied in scientific research, particularly in the field of neuroscience. It has shown promising results in various studies related to the central nervous system, including anxiety, depression, and schizophrenia. N-(3-fluorophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has also been studied for its potential use in the treatment of cancer and other diseases.
properties
IUPAC Name |
N-(3-fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c18-15-4-1-5-16(11-15)20-17(23)22-9-7-21(8-10-22)13-14-3-2-6-19-12-14/h1-6,11-12H,7-10,13H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLSHJVLIGAFLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)NC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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